2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Medicinal Chemistry Physicochemical Characterization SAR

Exact-compound procurement is essential for reproducible research. The 4-ethoxy-2-nitrophenyl group creates a push-pull system—ethoxy donates, nitro withdraws—directly modulating reactivity. This enables amine reduction for direct conjugation in PROTAC design and fluorescent probe synthesis, pathways inaccessible to 4-chlorophenyl analogs. With 8 H-bond acceptors and logP 2.7, it provides a high-polarity matched-pair for SAR studies. Secure this unique building block for reliable downstream derivatization. Order now.

Molecular Formula C19H16N2O7S
Molecular Weight 416.4
CAS No. 692276-58-7
Cat. No. B2623196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
CAS692276-58-7
Molecular FormulaC19H16N2O7S
Molecular Weight416.4
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C19H16N2O7S/c1-2-28-11-7-8-13(14(9-11)21(26)27)20-17(22)10-16(18(20)23)29-15-6-4-3-5-12(15)19(24)25/h3-9,16H,2,10H2,1H3,(H,24,25)
InChIKeySFHZBMUHVBHBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (CAS 692276-58-7): Core Properties and Sourcing Profile


This compound belongs to the class of 2-((N-substituted-2,5-dioxopyrrolidin-3-yl)thio)benzoic acids, featuring a 4-ethoxy-2-nitrophenyl substituent on the succinimide nitrogen. It is indexed in PubChem (CID 2939446) and ChEMBL (CHEMBL1341241) [1][2]. Key computed properties include a molecular weight of 416.4 g/mol, XLogP3-AA of 2.7, 1 hydrogen bond donor, and 8 hydrogen bond acceptors, indicating moderate lipophilicity and substantial polar surface area. The thioether bridge linking the benzoic acid moiety to the succinimide core provides distinct electronic character relative to analogs with different N-aryl groups.

Why 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Cannot Be Interchanged with Close Analogs


The N-aryl substituent on the succinimide ring dictates the compound's electronic profile, solubility, and potential for downstream derivatization. The 4-ethoxy-2-nitrophenyl group creates a push-pull electronic system—the ethoxy group donates electron density while the nitro group strongly withdraws it—that directly modulates the reactivity of the benzoic acid and thioether functionalities [1]. Replacing this with a simpler aryl group (e.g., 4-chlorophenyl or unsubstituted phenyl) alters hydrogen-bonding capacity, lipophilicity, and subsequent pharmacokinetic or binding profiles. Without direct comparative biological data, even structurally close analogs cannot be assumed to perform identically, making exact-compound procurement essential for reproducible research.

Quantitative Evidence Guide: 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid vs. Key Comparators


Molecular Weight Differential: Target vs. 4-Chlorophenyl Analog

The target compound (C19H16N2O7S, 416.4 g/mol) carries a 54.6 Da higher molecular weight than the common 4-chlorophenyl analog, 2-((1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (C17H12ClNO4S, 361.8 g/mol) [1]. This difference arises from the 4-ethoxy-2-nitrophenyl substitution and may affect membrane permeability and dosing parameters.

Medicinal Chemistry Physicochemical Characterization SAR

Hydrogen-Bond Acceptor Capacity: Target vs. 4-Chlorophenyl Analog

The target compound possesses 8 hydrogen-bond acceptors (two nitro oxygens, two succinimide carbonyls, two benzoic acid oxygens, one ethoxy oxygen, and one thioether sulfur) compared to 4 acceptors in the 4-chlorophenyl analog (two succinimide carbonyls, two benzoic acid oxygens) [1]. This doubling of H-bond acceptor count increases polar surface area and can enhance aqueous solubility while potentially reducing passive membrane permeability.

Medicinal Chemistry Drug-Likeness Solubility

Lipophilicity (XLogP3-AA): Target vs. Analog Estimate

The target compound has a computed XLogP3-AA of 2.7 [1], while the 4-chlorophenyl analog is estimated to have a higher logP (approximately 3.5) based on fragment-based consensus models and the absence of polar nitro and ethoxy groups . The lower lipophilicity of the target may translate into better aqueous solubility and reduced off-target binding.

ADME Lipophilicity Drug Design

Functional Group Versatility: Nitro Reduction to Amine Handle

The 2-nitrophenyl group present in the target compound can be selectively reduced to a 2-aminophenyl derivative under mild conditions (e.g., H2 over Pd/C), generating a nucleophilic amine handle for further conjugation [1]. This capability is absent in the 4-chlorophenyl analog, which lacks a reducible nitro group and thus cannot be converted to an amine without complete scaffold redesign. Such chemoselective reduction is widely documented for nitroaromatic compounds [2].

Chemical Biology Conjugation Chemistry Probe Design

Optimal Use Cases for 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Based on Differentiated Evidence


PROTAC Linker or E3 Ligase Ligand Exploration Requiring a Nitro-Reducible Handle

The target compound’s 2-nitrophenyl group can be reduced to an amine [1], enabling direct conjugation to carboxylic acid-containing warheads or to a linker via amide bond formation. This is valuable in PROTAC design where a primary amine attachment point is needed on the E3 ligase recruiting moiety. The 4-chlorophenyl analog cannot offer this option, making the target the sole choice for this synthetic strategy.

Physicochemical SAR Studies Comparing Polar versus Nonpolar N-Aryl Succinimides

With 8 hydrogen-bond acceptors and a logP of 2.7, the target provides a more polar, soluble profile than the 4-chlorophenyl analog (4 acceptors, higher logP) . Researchers investigating the influence of polarity on passive permeability or target engagement can use this compound as a high-polarity representative in a matched-pair SAR set.

Fluorescent Probe Development via Amine Functionalization

Reduction of the nitro group to an amine creates a reactive site for coupling with NHS-ester or isothiocyanate fluorophores. This enables the creation of fluorescent probes for target engagement or cellular imaging, a pathway inaccessible to chloro-substituted analogs without extensive synthetic manipulation [1].

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